1-Boc-3-甲基吡唑-4-硼酸频哪醇酯

描述

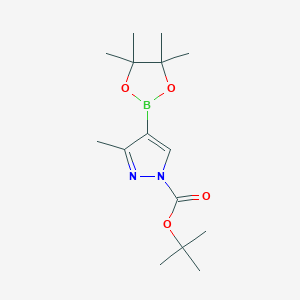

1-Boc-3-methylpyrazole-4-boronic acid pinacol ester is a useful research compound. Its molecular formula is C15H25BN2O4 and its molecular weight is 308.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Boc-3-methylpyrazole-4-boronic acid pinacol ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Boc-3-methylpyrazole-4-boronic acid pinacol ester including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

铃木-宫浦交叉偶联

该化合物是铃木-宫浦交叉偶联反应中的一种有价值的试剂 。这些反应在创建碳-碳键方面至关重要,而碳-碳键是有机合成中的基础。该化合物的稳定性和反应性使其成为形成联芳基结构的理想选择,联芳基结构通常存在于药物和农用化学品中。

不对称氢化

该化合物用作钌催化的不对称氢化中的前体 。此过程对于生产具有高对映体过量的手性分子至关重要,这对于合成各种生物活性化合物至关重要,包括需要特定立体化学的药物。

激酶抑制

它用于制备靶向激酶的抑制剂,例如VEGF、Aurora和Janus激酶2 (JAK) 。这些激酶在与癌症相关的细胞信号通路中发挥重要作用,它们的抑制可以产生有希望的治疗剂。

酶抑制

该化合物在合成酶抑制剂方面起着重要作用,例如S-亚硝基谷胱甘肽还原酶和乙酰辅酶A羧化酶 。这些酶参与关键的代谢途径,它们的调节可以导致治疗糖尿病和心血管疾病等疾病。

抗病毒研究

研究人员利用该化合物开发针对病毒RNA依赖性RNA聚合酶的抑制剂 。此应用在抗病毒药物的设计中尤为重要,抗病毒药物在对抗病毒感染(包括新出现的流行病)的斗争中至关重要。

癌症治疗

该化合物用于创建MK-2461的类似物,这些类似物是c-Met激酶的抑制剂 。c-Met激酶与各种类型的癌症有关,抑制它是一种针对癌症治疗的方法。

信号通路的调节

它参与合成吡啶衍生物,这些衍生物作为TGF-β1和活性A信号的抑制剂 。这些信号通路在调节细胞生长和分化方面很重要,它们的调节对治疗纤维化和癌症具有意义。

长链脂肪酸伸长酶抑制

该化合物也是长链脂肪酸伸长酶6的抑制剂的前体 。通过抑制这种酶,研究人员旨在开发治疗涉及脂肪酸合成失调的代谢疾病。

作用机制

Target of Action

It is known to be used as a reagent in the preparation of various compounds, which then interact with specific targets .

Mode of Action

1-Boc-3-methylpyrazole-4-boronic acid pinacol ester is a boronic acid derivative used as a reagent in Suzuki-Miyaura cross-coupling reactions . In these reactions, it participates in transmetalation, a process where it transfers its boron group to a palladium catalyst .

Biochemical Pathways

The compound is involved in the Suzuki-Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is part of larger biochemical pathways in the synthesis of various organic compounds .

Result of Action

As a reagent, 1-Boc-3-methylpyrazole-4-boronic acid pinacol ester itself does not have direct molecular or cellular effects. Instead, it contributes to the synthesis of various compounds. For instance, it’s used in the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides as potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors, and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .

Action Environment

The efficacy and stability of 1-Boc-3-methylpyrazole-4-boronic acid pinacol ester, like many chemical reagents, can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, it’s known that pinacol boronic esters can be converted to different salts under certain conditions . .

生物活性

1-Boc-3-Methylpyrazole-4-boronic acid pinacol ester (CAS No. 1009071-34-4) is a boron-containing compound that has garnered attention for its potential biological activities. Boronic acids and their derivatives have been recognized for various medicinal applications, including anticancer, antibacterial, and antiviral properties. This article delves into the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.

The chemical structure and properties of 1-Boc-3-methylpyrazole-4-boronic acid pinacol ester are essential for understanding its biological activity:

| Property | Value |

|---|---|

| Molecular Formula | C10H17BN2O2 |

| Molecular Weight | 208.07 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 308.3 ± 15.0 °C at 760 mmHg |

| Melting Point | 59-64 °C |

| Flash Point | 140.3 ± 20.4 °C |

The mechanism of action for boronic acid derivatives often involves reversible covalent bonding with diols in biological systems, which can influence enzyme activity and receptor interactions. This property allows boronic acids to act as inhibitors or modulators of various biological pathways.

Anticancer Activity

Research indicates that compounds containing boron, such as 1-Boc-3-methylpyrazole-4-boronic acid pinacol ester, have shown promising anticancer properties. A study demonstrated that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells.

In Vitro Studies:

The cytotoxic effects were evaluated using the MTT assay on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 21.74 |

| PC-3 | 13.62 |

These results indicate a significant potential for this compound in cancer therapy.

Antimicrobial Activity

The antimicrobial properties of boronic acids have also been investigated. A study focusing on various derivatives showed that certain substitutions enhance their efficacy against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values:

| Compound | MIC (µg/mL) |

|---|---|

| Target Compound | 600 |

| Control Compound A | 500 |

| Control Compound B | 750 |

This data suggests that modifications to the pyrazole structure can influence antimicrobial potency.

Antioxidant Activity

Antioxidant capacity was assessed using the DPPH radical scavenging assay, revealing that the compound exhibits significant free radical scavenging activity:

| Concentration (µM) | Scavenging Activity (%) |

|---|---|

| 25 | 32.0 |

| 50 | 56.7 |

| 100 | 76.0 |

Case Studies

Case Study 1: Anticancer Efficacy

A recent study published in a peer-reviewed journal highlighted the effectiveness of boronic acid derivatives in targeting cancer cell lines. The study found that compounds with electron-withdrawing groups significantly enhanced anticancer activity compared to their counterparts without such groups.

Case Study 2: Antimicrobial Efficacy

Another investigation evaluated the antimicrobial effects of various indole derivatives against common bacterial strains. The findings indicated that halogen substitutions improved the antimicrobial activity of the tested compounds compared to non-substituted versions.

属性

IUPAC Name |

tert-butyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25BN2O4/c1-10-11(16-21-14(5,6)15(7,8)22-16)9-18(17-10)12(19)20-13(2,3)4/h9H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQZGWEHXOJJYPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。